molecular formula C16H20N4O3S B7058209 2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide

2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide

Cat. No.: B7058209
M. Wt: 348.4 g/mol
InChI Key: JNCKMDPJYPZPCL-UHFFFAOYSA-N
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Description

2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide is a complex organic compound featuring an imidazole ring, an isoquinoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Acetylation: The imidazole derivative is then acetylated using acetic anhydride to form the imidazol-1-ylacetyl intermediate.

    Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride intermediate can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonamide group can produce sulfinamides or sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is being investigated for use in treating various diseases, including infections, cancer, and inflammatory conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-1H-isoquinoline-5-sulfonamide: Similar structure but lacks the 3,4-dihydro modification.

    2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-3,4-dihydro-1H-quinoline-5-sulfonamide: Similar but with a quinoline instead of an isoquinoline moiety.

Uniqueness

The presence of both the imidazole and isoquinoline moieties in 2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide provides a unique combination of chemical properties, making it particularly versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other similar compounds.

This detailed overview highlights the significance of this compound in various fields, emphasizing its synthetic routes, chemical behavior, and potential applications

Properties

IUPAC Name

2-(2-imidazol-1-ylacetyl)-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-18(2)24(22,23)15-5-3-4-13-10-20(8-6-14(13)15)16(21)11-19-9-7-17-12-19/h3-5,7,9,12H,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCKMDPJYPZPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1CCN(C2)C(=O)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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